molecular formula C60H117N21O11 B589850 Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH CAS No. 152246-40-7

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Cat. No. B589850
CAS RN: 152246-40-7
M. Wt: 1308.732
InChI Key: ACOMZWCCEWXWJK-XTLMENHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” is a peptide that has been shown to be an efficient inhibitor of protein kinase C (PKC)-catalyzed histone phosphorylation . It has been used in research for its inhibitory effects on histone phosphorylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C60H117N21O11 . The exact mass is 1307.92000 .


Chemical Reactions Analysis

As a peptide, “this compound” can participate in various biochemical reactions, particularly those involving protein interactions. It is known to inhibit the binding of PKC substrates .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 1308.71000 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • Protein Kinase C Inhibition

    A myristoylated pseudosubstrate peptide, similar in structure to myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH, has been shown to inhibit protein kinase C in intact cells. This peptide blocks phosphorylation induced by specific activators and has potential for in vivo applications due to its cell permeability (Eichholtz et al., 1993).

  • Anticancer Applications

    Another study found that a novel N-myristoylated synthetic octapeptide inhibited protein kinase C activity and partially reversed resistance to Adriamycin in murine fibrosarcoma cells. This suggests potential applications in cancer therapy (O'Brian et al., 1991).

  • Immune System Modulation

    A peptide, N-myristoyl-Lys-Arg-Thr-Leu-Arg, inhibited IL-2 receptor induction and IL-2 production in human leukemic cell lines. This indicates potential uses in modulating immune responses (Ioannides et al., 1990).

  • Biochemical Applications

    A study focused on the inhibition of protein kinase C by N-myristoylated peptide substrate analogs, providing insights into the interaction mechanisms and potential for developing selective PKC inhibitors (Ward & O'Brian, 1993).

  • Viral Research

    Research into the role of myristoylation in poliovirus capsid protein VP4 suggests applications in understanding viral assembly and potential antiviral strategies (Marc et al., 1989).

  • Protein Modification Studies

    Studies on the biochemical synthesis and characterization of enzymes involved in protein myristoylation offer insights into post-translational modifications and their roles in cellular processes (Towler et al., 1986).

Mechanism of Action

“Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” functions as an inhibitor of protein kinase C (PKC)-catalyzed histone phosphorylation . It competes with the phosphoacceptor substrate of PKC and interacts with the phospholipid cofactor of the enzyme .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMZWCCEWXWJK-XTLMENHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H117N21O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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